7-Chloro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFZQNGHYQYLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458995 | |

| Record name | 7-CHLORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-25-6 | |

| Record name | 7-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-CHLORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-1-indanone CAS number and molecular structure

An In-Depth Technical Guide to 7-Chloro-1-indanone: A Key Intermediate in Pharmaceutical Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal halogenated indanone derivative. We will delve into its fundamental chemical and physical properties, explore established synthetic routes with mechanistic insights, and discuss its significant applications as a building block in modern drug discovery and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical intermediate.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.[2]

Among the various substituted indanones, halogenated derivatives such as this compound have garnered considerable interest. The chloro-substituent can significantly alter the molecule's reactivity and provides a handle for further functionalization, making it a valuable intermediate in multi-step synthetic sequences. Notably, the indanone core is found in drugs like Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[1][3] This guide focuses specifically on the 7-chloro isomer, providing the detailed technical information required for its effective application in research and development.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting. This compound is a solid, typically appearing as a white to off-white crystalline powder.[4]

Chemical and Physical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 34911-25-6 | [4][5][6][7] |

| Molecular Formula | C₉H₇ClO | [4][5][7][8] |

| Molecular Weight | 166.60 g/mol | [5][7][8] |

| IUPAC Name | 7-chloro-2,3-dihydro-1H-inden-1-one | [4] |

| Synonyms | This compound, 7-Chlor-indan-1-on | [5] |

| Appearance | White to off-white solid | [4] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | Sealed in a dry place at room temperature | [5] |

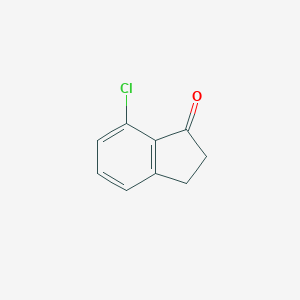

Molecular Structure

The molecular structure of this compound consists of a benzene ring fused to a five-membered ring containing a ketone. The chlorine atom is substituted at the 7-position of the bicyclic system.

Caption: Molecular Structure of this compound (CAS: 34911-25-6).

Spectroscopic Profile

Structural confirmation is typically achieved through a combination of spectroscopic methods. While raw spectra are proprietary to specific suppliers, the expected data provides a reference for sample validation.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methylene groups (-CH₂-CH₂-) in the five-membered ring. The splitting patterns will be influenced by the chloro-substituent. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with one directly attached to chlorine showing a characteristic shift), and the two aliphatic carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (166.60 g/mol ), along with a characteristic isotopic pattern (M+2) due to the presence of the ³⁷Cl isotope. |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹, and bands corresponding to C-Cl and aromatic C-H stretches. |

Note: Spectroscopic data such as 1H NMR, IR, and MS are available from suppliers like ChemicalBook for reference.[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the Sandmeyer reaction, starting from the corresponding amino-indanone.[10]

Synthetic Workflow: Sandmeyer Reaction

This approach leverages the readily available 7-amino-1-indanone. The primary amino group is first converted into a diazonium salt, which is a versatile intermediate. Subsequent treatment with a copper(I) chloride source displaces the diazonium group with a chloro substituent.

Expert Insight: The Sandmeyer reaction is a robust method for introducing halides onto an aromatic ring. The use of copper(I) as a catalyst is crucial for the single-electron transfer mechanism that facilitates the displacement of dinitrogen gas (N₂) and the formation of the aryl-halogen bond. This method is often preferred over direct chlorination, which can lack regioselectivity and lead to a mixture of isomers. One study noted that traditional Sandmeyer conditions provided a significantly higher yield (86%) for this compound compared to other methods that produced unwanted side products.[10]

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis from 7-Amino-1-indanone

The following is a representative, step-by-step methodology based on the principles of the Sandmeyer reaction.[10]

-

Diazotization:

-

Suspend 7-amino-1-indanone in an aqueous solution of hydrochloric acid (e.g., 3-6 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Trustworthiness: The reaction's progress can be monitored by the cessation of gas evolution. A starch-iodide paper test can be used to ensure all the nitrous acid has been consumed before proceeding.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine to remove inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a high-purity solid.

-

Applications in Research and Drug Development

This compound serves primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4] The indanone core and the chloro-substituent provide two distinct points for chemical modification.

-

Scaffold for Bioactive Molecules: The ketone group can be readily transformed into other functional groups (e.g., alcohols, amines) or used in condensation reactions. The chloro-substituent can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions to build molecular complexity.

-

Neurodegenerative Disease Research: The broader class of indanone derivatives has shown significant promise as agents targeting enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE).[3] this compound is a valuable starting material for creating libraries of novel indanone-based compounds for screening in these therapeutic areas.

-

Fused Heterocyclic Systems: Indanones are versatile precursors for annulation reactions to build fused heterocyclic systems, which are common motifs in biologically active compounds.[11] For example, reactions with reagents like thiourea or o-phenylenediamines can lead to indeno-fused thiazoles and quinoxalines, respectively.[11]

Safety, Handling, and Storage

While a comprehensive safety profile for this compound is not consistently available across all sources, standard laboratory precautions for handling chemical solids should be strictly followed.[4] For related compounds like 5-Chloro-1-indanone, documented hazards include skin and serious eye irritation.[12] It is prudent to assume similar hazards for the 7-chloro isomer.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[13]

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure, coupled with the reactivity of its ketone and chloro-substituents, makes it an adaptable building block for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - CAS:34911-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 34911-25-6 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. This compound(34911-25-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

Synthesis and discovery of 7-Chloro-1-indanone

An In-Depth Technical Guide to the Synthesis and Discovery of 7-Chloro-1-indanone

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a robust framework for the precise spatial arrangement of functional groups, making it an invaluable building block for drug discovery. Among its halogenated derivatives, this compound (CAS No: 34911-25-6) emerges as a particularly versatile intermediate. The presence of the chloro-substituent at the C7 position offers a strategic handle for further synthetic transformations, such as cross-coupling reactions, while also modulating the electronic properties and metabolic stability of derivative molecules.

This guide provides an in-depth exploration of this compound, from its synthetic foundations to its practical applications. We will dissect the key synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide field-proven experimental protocols. The objective is not merely to present a collection of reactions, but to impart a deeper understanding of the causality behind the experimental choices, empowering researchers to approach the synthesis and utilization of this important molecule with confidence and ingenuity.

Synthetic Strategies: A Comparative Analysis

The primary challenge in synthesizing this compound lies in achieving the regioselective construction of the fused ring system with the chlorine atom at the desired position. Historically, several routes have been developed, each with its own merits and drawbacks. The most prevalent and reliable methods rely on the powerful intramolecular Friedel-Crafts acylation.

The Cornerstone: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts reaction is the most direct and widely employed method for constructing the 1-indanone core.[3][4] This reaction involves the cyclization of a 3-arylpropionic acid derivative, where an electrophilic acylium ion is generated and subsequently attacks the tethered aromatic ring in an intramolecular electrophilic aromatic substitution.

Route 1A: Cyclization of 3-(2-Chlorophenyl)propionic Acid

This is the most logical and common pathway. The synthesis begins with a precursor that already contains the chloro-substituent in the correct ortho position relative to the propionic acid side chain.

-

Precursor Synthesis: 3-(2-Chlorophenyl)propionic acid can be prepared via various standard organic chemistry methods, often starting from 2-chlorobenzaldehyde or a related compound.

-

Cyclization: The cyclization can be achieved through two primary approaches:

-

Direct Cyclization with Strong Brønsted Acids: Reagents like polyphosphoric acid (PPA) or concentrated sulfuric acid can be used to directly cyclize the carboxylic acid at elevated temperatures.[5] This method is atom-economical but often requires harsh conditions that may not be suitable for sensitive substrates.

-

Acyl Chloride Formation Followed by Lewis Acid Catalysis: A more common and often higher-yielding approach involves a two-step process. The carboxylic acid is first converted to the more reactive 3-(2-chlorophenyl)propionyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride is then cyclized under the influence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6] This method generally proceeds under milder conditions than direct acid-catalyzed cyclization.

-

Route 1B: Cyclization from 3-chloro-1-(2-chlorophenyl)propan-1-one

An alternative Friedel-Crafts approach involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one.[7] This method rearranges the bond-forming logic but still relies on the same fundamental intramolecular electrophilic substitution principle to forge the five-membered ring.

The Classical Alternative: The Sandmeyer Reaction

For specific substitution patterns, the Sandmeyer reaction offers a robust, albeit longer, synthetic route. This pathway is particularly useful if the corresponding amino-indanone is readily available.

-

Starting Material: The synthesis commences with 7-amino-1-indanone.

-

Diazotization: The primary amine group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

-

Chlorination: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the displacement of the diazonium group with a chlorine atom, yielding this compound.[7] This method is known for its reliability and good yields in the final halogenation step.[7]

Summary of Synthetic Routes

| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| 1A: Friedel-Crafts (Acid Chloride) | 3-(2-Chlorophenyl)propionic acid | SOCl₂ or (COCl)₂, AlCl₃ | High yields, relatively mild conditions, common | Two-step cyclization, requires anhydrous conditions |

| 1A: Friedel-Crafts (Direct) | 3-(2-Chlorophenyl)propionic acid | Polyphosphoric Acid (PPA), H₂SO₄ | One-step cyclization, atom-economical | Harsh conditions (high temp.), potential for side reactions |

| 1B: Friedel-Crafts (Halo-ketone) | 3-chloro-1-(2-chlorophenyl)propan-1-one | AlCl₃ | Convergent approach | Precursor synthesis may be complex |

| 2: Sandmeyer Reaction | 7-Amino-1-indanone | NaNO₂, HCl, CuCl | High-yielding final step, reliable classical reaction | Requires access to the specific amino-indanone precursor |

Mechanistic Insights: The Friedel-Crafts Cyclization

Understanding the mechanism of the intramolecular Friedel-Crafts acylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The process, when using the acyl chloride route with AlCl₃, can be broken down into three key stages.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, which then cleaves to form a highly electrophilic acylium ion and the [AlCl₄]⁻ complex. This resonance-stabilized acylium ion is the key electrophile that drives the reaction.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The acylium ion is attacked by the electron-rich aromatic ring at the position ortho to the alkyl chain. This position is sterically accessible and electronically activated for this intramolecular cyclization, leading to the formation of a six-membered ring transition state. The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the benzene ring and yields the final 1-indanone product, complexed with AlCl₃. An aqueous workup is required to hydrolyze the aluminum complex and isolate the pure ketone.

Caption: Key stages of the AlCl₃-catalyzed intramolecular Friedel-Crafts acylation.

Field-Proven Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis of this compound via the Friedel-Crafts acylation of 3-(2-chlorophenyl)propionyl chloride. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Part A: Synthesis of 3-(2-Chlorophenyl)propionyl Chloride

Materials:

-

3-(2-Chlorophenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Reagents: To the flask, add 3-(2-chlorophenyl)propionic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5 mL per gram of acid).

-

Catalyst: Add a catalytic amount of DMF (1-2 drops). The causality here is that DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalyst for the conversion of the carboxylic acid to the acyl chloride.

-

Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirring solution at room temperature. An ice bath can be used for larger scales to moderate the initial exothermic reaction.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2-chlorophenyl)propionyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Cyclization

Materials:

-

Crude 3-(2-chlorophenyl)propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice, concentrated HCl

-

Separatory funnel, Erlenmeyer flasks

Procedure:

-

Setup: Equip a dry 500 mL three-necked flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Lewis Acid: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the slurry to 0°C in an ice bath. Causality: It is critical to use anhydrous AlCl₃ and solvent as the catalyst is readily hydrolyzed by water, which would quench the reaction.

-

Substrate Addition: Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5°C. This slow addition prevents uncontrolled exotherms and potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C and very cautiously quench the reaction by slowly adding crushed ice, piece by piece. This is a highly exothermic process that generates HCl gas; ensure adequate ventilation in a fume hood.

-

Work-up: Once the vigorous reaction has subsided, add concentrated HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield this compound as a solid.[6]

Caption: Experimental workflow for the two-part synthesis of this compound.

Applications in Research and Drug Development

This compound is not an end-product but a valuable scaffold for building more complex molecular architectures. Its utility stems from the reactive ketone and the functional handle provided by the chlorine atom.

-

Pharmaceutical Intermediates: The primary application is in medicinal chemistry. It serves as a key reagent in the synthesis of tetracyclic compounds that act as therapeutic agents, such as topoisomerase inhibitors for cancer therapy.[8] The indanone framework is a common feature in molecules targeting the central nervous system.[2][9]

-

Building Block for Complex Molecules: The chlorine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. The ketone can be reduced, oxidized, or used as a handle for aldol or Wittig-type reactions to extend the carbon skeleton.[1]

-

Photochemical Research: Substituted 1-indanones, including chloro-derivatives, have been used as substrates in photochemical reactions, such as intramolecular photocycloadditions, to create complex polycyclic systems.[10]

Safety, Handling, and Characterization

Safety Profile: While not classified as an acutely hazardous substance, this compound should be handled with care in a laboratory setting.[11] It may cause skin and serious eye irritation.[12] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the chloro-substituent.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone.

-

Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Conclusion

This compound represents a classic yet continually relevant molecule in synthetic organic chemistry. Its preparation, primarily through the robust and adaptable intramolecular Friedel-Crafts acylation, is a cornerstone reaction that provides access to a highly valuable building block. A thorough understanding of the synthetic routes, the underlying reaction mechanisms, and safe handling protocols empowers researchers to leverage this scaffold effectively. As the quest for novel therapeutics and functional materials continues, the strategic application of intermediates like this compound will undoubtedly remain central to the development of the complex molecules of tomorrow.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 34911-25-6 [amp.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 7-Chloro-1-indanone: Physicochemical Properties, Synthesis, and Applications

Executive Summary: 7-Chloro-1-indanone (CAS No: 34911-25-6) is a halogenated bicyclic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. The indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds and natural products. The strategic placement of a chlorine atom at the 7-position modifies the electronic properties of the aromatic ring, offering a versatile handle for further chemical transformations. This guide provides a comprehensive technical overview of the physicochemical characteristics, spectroscopic profile, synthetic methodologies, and chemical reactivity of this compound, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework, consisting of a fused benzene and cyclopentanone ring, is a structural motif of significant interest in pharmaceutical research.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The value of this compound lies in its dual functionality: the reactive ketone group and the chlorinated aromatic ring. The ketone allows for modifications at the C1 and C2 positions, while the chlorine atom can participate in various cross-coupling reactions or influence the regioselectivity of electrophilic aromatic substitution, making it a highly valuable building block for creating complex molecular architectures.[2]

Physicochemical Characteristics

This compound is a white to off-white crystalline solid under standard conditions.[2] Its core physical and chemical properties are summarized below. It exhibits sparing solubility in water but is soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34911-25-6 | [2][3] |

| Molecular Formula | C₉H₇ClO | [2][3] |

| Molecular Weight | 166.60 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 98 °C | [2][4] |

| Boiling Point | 288.2 °C (Predicted) | [4] |

| Density | 1.312 g/cm³ (Predicted) | [4] |

| Flash Point | 129.3 °C | [2] |

| InChI Key | YNFZQNGHYQYLCF-UHFFFAOYSA-N |

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques. The expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting a complex splitting pattern (e.g., a triplet and two doublets) consistent with a 1,2,3-trisubstituted benzene ring. Aliphatic Region (δ 2.6-3.2 ppm): Two triplets, each integrating to 2H, corresponding to the adjacent methylene groups (-CH₂-CH₂-) at C2 and C3. The triplet closer to the carbonyl group (C3) is expected to be further downfield. |

| ¹³C NMR | Carbonyl (δ > 195 ppm): A quaternary carbon signal for the C1 ketone. Aromatic (δ 120-155 ppm): Six signals corresponding to the aromatic carbons. Aliphatic (δ 25-40 ppm): Two signals for the C2 and C3 methylene carbons. |

| FT-IR (cm⁻¹) | ~1690-1710: Strong C=O stretch (ketone conjugated to an aromatic ring).[5] ~3000-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch. ~1600, ~1470: Aromatic C=C stretching vibrations. ~750-850: C-Cl stretch and aromatic C-H out-of-plane bending. |

| Mass Spec (EI) | m/z 166/168: Molecular ion peak (M⁺) and M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z 138/140: Fragment corresponding to the loss of CO. m/z 103: Fragment corresponding to the loss of CO and Cl. |

Synthesis and Reactivity

Synthetic Routes

The most common and robust method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation.[6][7] For this compound, this typically involves the cyclization of a 3-(2-chlorophenyl)propanoic acid derivative.

Two primary pathways are employed:

-

Direct Cyclization of Carboxylic Acid: This approach uses a strong Brønsted acid (like polyphosphoric acid) or Lewis acid to directly cyclize 3-(2-chlorophenyl)propanoic acid. While atom-economical, it often requires harsh conditions.

-

Cyclization of Acyl Chloride: A milder, often higher-yielding, two-step method involves first converting the carboxylic acid to its more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Another documented route involves the Sandmeyer reaction, where 7-amino-1-indanone is converted to the target 7-chloro derivative via a diazonium salt intermediate.[8]

Chemical Reactivity

The reactivity of this compound is dictated by its three main structural components:

-

Carbonyl Group: The ketone is susceptible to nucleophilic attack, enabling reactions such as reduction to the corresponding alcohol, Grignard additions, and Wittig reactions.

-

α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for α-alkylation, α-halogenation, and aldol condensation reactions, allowing for functionalization at the C2 position.

-

Aromatic Ring: The chlorine atom is a deactivating, ortho-, para-directing group. However, due to the fused ring structure, electrophilic aromatic substitution (e.g., nitration, further halogenation) will be directed to the C4 and C6 positions. The chlorine atom itself can be replaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to form new C-C or C-N bonds.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol is based on the well-established two-step conversion of a carboxylic acid to an indanone via an acyl chloride intermediate.[7][8]

Step 1: Formation of 3-(2-chlorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-chlorophenyl)propanoic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) as both reagent and solvent.

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Under an inert atmosphere (N₂ or Ar), dissolve the crude 3-(2-chlorophenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise, controlling the exothermic reaction.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography to yield pure this compound.

Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 34911-25-6[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 7-Chloro-1-indanone

Foreword: Understanding 7-Chloro-1-indanone

This compound (CAS No: 34911-25-6) is a halogenated bicyclic ketone that serves as a pivotal structural motif and intermediate in organic synthesis.[1][2][3] Its unique combination of a reactive carbonyl group, an acidic α-methylene group, and a substituted aromatic ring makes it a versatile building block for constructing complex molecular architectures. This guide provides a detailed exploration of the chemical behavior of this compound, moving beyond simple reaction lists to explain the causality behind its reactivity and the best practices for its handling and storage. The insights herein are designed to empower researchers in leveraging this compound's full synthetic potential while ensuring experimental integrity and safety.

Part 1: Synthesis and Molecular Characteristics

The strategic synthesis of this compound is crucial for its application. While several routes exist, they often involve intramolecular cyclization reactions under acidic conditions.

Prominent Synthetic Methodologies

Two principal methods for preparing this compound in gram quantities have been established:

-

Sandmeyer Reaction: This classic transformation converts 7-amino-1-indanone into the target chloro derivative. It proceeds via diazotization of the amino group, followed by a copper(I) chloride-mediated substitution.[4] While effective, this method's success can be sensitive to reaction conditions.[4]

-

Friedel-Crafts Cyclization: A robust approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-chloro-1-(2-chlorophenyl)propan-1-one.[4] This method is often favored for its scalability and good yields. Variations start from substituted benzoic acids, which are first converted to their acyl chlorides, reacted with ethylene, and then cyclized in a one-pot process.[4][5][6]

Visualizing the Synthetic Workflow

The diagram below illustrates a generalized Friedel-Crafts approach to substituted indanones, a common strategy for synthesizing the 7-chloro variant.

Caption: Generalized Friedel-Crafts route to 1-indanone synthesis.

Core Physicochemical Properties

A foundational understanding of its physical properties is essential before delving into reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [2][3][7] |

| Molecular Weight | 166.60 g/mol | [2][3][7] |

| Appearance | Off-white to yellow solid | [1][3] |

| Melting Point | 98 °C | [3] |

| Boiling Point | 288.2 ± 29.0 °C (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [1] |

Part 2: A Deep Dive into Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional regions: the carbonyl group, the α-carbon center, and the chlorinated aromatic ring.

Reactions at the Carbonyl Group (C1)

The ketone functionality is a primary site for nucleophilic addition and reduction reactions.

-

Reduction: The carbonyl can be readily reduced to a secondary alcohol (7-chloro-1-indanol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical; NaBH₄ is a milder, more chemoselective choice, whereas LiAlH₄ is more powerful and less selective.

-

Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) will attack the electrophilic carbonyl carbon to form tertiary alcohols. This provides a reliable pathway for introducing carbon-based substituents at the C1 position.

Caption: Key reactions at the C1 carbonyl center of this compound.

Reactions at the α-Carbon (C2)

The protons on the C2 methylene group are acidic due to their proximity to the electron-withdrawing carbonyl group. This allows for the formation of an enolate, a potent nucleophile.

-

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) deprotonates the C2 position to form a resonance-stabilized enolate.[8] This enolate can then react with various electrophiles. For instance, reaction with dimethyl carbonate leads to the formation of 5-chloro-2-methoxycarbonyl-1-indanone, a key intermediate in the synthesis of the insecticide indoxacarb.[8]

-

α-Halogenation: The C2 position can be halogenated under specific conditions. For example, α-chlorination can be achieved using reagents like trichloroisocyanuric acid (TCCA), which can then be used to synthesize fused heterocyclic systems like indenothiazoles.[9][10]

Caption: Reactivity pathway via enolate formation at the C2 position.

Reactions on the Aromatic Ring

The benzene ring's reactivity is influenced by two competing substituents: the deactivating, ortho,para-directing chloro group and the deactivating, meta-directing acyl group (the fused ketone).

-

Electrophilic Aromatic Substitution (EAS): Predicting the outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation is complex.[11] The chloro group directs incoming electrophiles to positions 4 and 6, while the acyl group directs to position 5. The overall outcome will depend heavily on the reaction conditions and the specific electrophile used, but substitution at the C5 position is often observed in related indanone systems due to the strong deactivating nature of the carbonyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond at the C7 position is generally robust and not susceptible to nucleophilic attack under standard conditions.[12] SNAr reactions typically require strong activation from multiple electron-withdrawing groups or harsh conditions (high temperature and pressure), which are not typically employed with this substrate.

Advanced Transformations: Ring Expansions

Recent advancements in synthetic chemistry have shown that the 1-indanone core can undergo transition-metal-catalyzed ring expansion reactions.[10] For example, rhodium-catalyzed insertion of ethylene or alkynes into the C1-C2 bond can produce fused seven-membered benzocycloheptenone skeletons.[9][10] These reactions highlight the utility of this compound as a precursor to more complex, medium-sized ring systems.[10]

Part 3: Chemical Stability, Storage, and Handling

The practical utility of any chemical intermediate is intrinsically linked to its stability and the protocols required for safe handling. Information from multiple safety data sheets (SDS) provides a clear and consistent picture of this compound's stability profile.

Stability Profile and Degradation Pathways

This compound is stable under normal ambient conditions.[13][14] However, its integrity can be compromised by exposure to specific environmental factors and incompatible materials.

| Condition/Material | Risk/Outcome | Mitigation Strategy |

| High Temperatures/Heat | Decomposition | Store in a cool place. Avoid localized heating.[13][14] |

| Light/Direct Sunlight | Potential for degradation | Store in an opaque or amber container in a dark location.[13][14] |

| Strong Oxidizing Agents | Vigorous, potentially exothermic reaction | Segregate from oxidizers like peroxides, nitrates, and perchlorates.[13][14][15] |

| Strong Reducing Agents | Uncontrolled reduction of the ketone | Keep away from hydrides and active metals.[13][14][15] |

| Strong Acids & Bases | Can catalyze unwanted side reactions (e.g., aldol condensation, degradation) | Store in a neutral environment. Avoid contact with concentrated acids/bases.[13][14][15] |

| Fire Conditions | Thermal decomposition | Produces hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[7][13][14][15] |

Recommended Handling and Storage Protocols

Adherence to rigorous laboratory safety practices is paramount when working with this compound.

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[7][14] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[13]

-

Body Protection: Wear a standard laboratory coat.[14]

-

-

Handling Practices:

-

Storage Conditions:

-

Spill & Disposal:

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 34911-25-6 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. capotchem.cn [capotchem.cn]

- 8. asianpubs.org [asianpubs.org]

- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 10. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. fishersci.nl [fishersci.nl]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Starting materials for 7-Chloro-1-indanone synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 7-Chloro-1-indanone

Executive Summary

This compound is a pivotal chemical intermediate, primarily utilized as a building block in the synthesis of advanced pharmaceutical compounds, including tetracyclic quinoline and quinoxaline carboxamides which function as topoisomerase inhibitors.[1] The rigid, substituted indanone core provides a valuable scaffold for drug development. The principal and most industrially relevant method for its synthesis is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. This guide provides a detailed examination of the primary starting material, 3-(2-chlorophenyl)propanoic acid, and its conversion to this compound through two distinct pathways. Alternative synthetic strategies are also explored, offering a comparative analysis to inform researchers on the selection of the most appropriate route based on scalability, efficiency, and starting material accessibility.

The Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The construction of the 1-indanone ring system is most effectively achieved through an intramolecular Friedel-Crafts acylation.[2][3][4] This classic reaction involves an electrophilic aromatic substitution where the electrophile is a tethered acyl group. The reaction proceeds by generating a highly reactive acylium ion, which then attacks the aromatic ring to form the five-membered ketone ring characteristic of indanones.[2][5]

There are two primary approaches to this cyclization:

-

Direct Cyclization of 3-Arylpropanoic Acids: A one-step method that is atom-economical, producing only water as a byproduct. However, this route's primary drawback is the need for harsh reaction conditions, such as high temperatures and strong Brønsted acids (e.g., polyphosphoric acid) or superacids, to activate the relatively unreactive carboxylic acid.[2][4][6]

-

Cyclization of 3-Arylpropionyl Chlorides: A two-step method that first involves converting the carboxylic acid into a more reactive acyl chloride. This intermediate readily undergoes cyclization under milder conditions using a Lewis acid catalyst.[2][4] While more efficient and generally higher-yielding, this route generates corrosive byproducts.[2]

General Mechanism of Intramolecular Friedel-Crafts Acylation

The fundamental mechanism involves the formation of an acylium ion electrophile, which is attacked by the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the final 1-indanone product.

Primary Starting Material: 3-(2-Chlorophenyl)propanoic Acid

The most direct and widely cited precursor for the synthesis of this compound is 3-(2-chlorophenyl)propanoic acid (CAS No: 1643-28-3).[7][8][9] This compound is a white to off-white crystalline solid and serves as the foundational molecule containing the necessary carbon skeleton and the correctly positioned chlorine substituent for the desired cyclization.[7]

Availability and Synthesis of the Precursor

While commercially available, understanding the synthesis of 3-(2-chlorophenyl)propanoic acid is crucial for assessing its cost and purity. Common laboratory-scale preparations include:

-

Hydrolysis of Esters: Refluxing methyl 3-(2-chlorophenyl)propionate with aqueous sodium hydroxide, followed by acidification, yields the desired carboxylic acid.[10]

-

From o-Chlorobenzaldehyde: A reaction with malonic acid in the presence of formic acid and triethylamine can produce the target compound.[8]

-

Malonic Ester Synthesis: Reaction of a 2-chlorobenzyl halide with diethyl malonate, followed by hydrolysis and decarboxylation, is another classic route.[11]

Synthetic Route via Acyl Chloride (Two-Step)

This is the most reliable and frequently employed method due to its efficiency and control. The process involves two distinct experimental stages.

Causality Behind the Method: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The C-Cl bond in the acyl chloride is a better leaving group than the -OH group of the carboxylic acid, facilitating the formation of the acylium ion by a Lewis acid like aluminum chloride (AlCl₃). AlCl₃ coordinates to the carbonyl oxygen, further polarizing the C-Cl bond and promoting its cleavage. A stoichiometric amount of AlCl₃ is required because the Lewis acid forms a stable complex with the ketone product, which is only broken during aqueous workup.[5][12]

Detailed Experimental Protocol (Two-Step Synthesis)

This protocol is a representative synthesis based on established Friedel-Crafts acylation procedures.[2][13]

Step 1: Synthesis of 3-(2-Chlorophenyl)propanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-chlorophenyl)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) either neat or in an anhydrous solvent like dichloromethane (DCM) or benzene.

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(2-chlorophenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate, larger flask equipped with a dropping funnel and stirrer, prepare a slurry of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent such as DCM or carbon disulfide.

-

Cool the slurry in an ice bath to 0-5 °C.

-

Dissolve the crude acyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the AlCl₃ slurry, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional DCM (2-3 times).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Routes

While the Friedel-Crafts cyclization of 3-(2-chlorophenyl)propanoic acid is the most direct route, other methods have been developed, often starting from more complex or differently functionalized precursors.

Route from 7-Amino-1-indanone via Sandmeyer Reaction

An alternative strategy involves introducing the chloro substituent at a late stage of the synthesis. This method is particularly useful if a substituted amino-indanone is a more readily available starting material.[14]

Causality Behind the Method: This multi-step synthesis relies on a sequence of classic organic reactions. The initial N-acetyl group serves as a protecting group and directing group. The key step is the Sandmeyer reaction, a robust method for converting an aromatic amine into a halide via a diazonium salt intermediate. This allows for the precise installation of the chlorine atom at the 7-position.[14]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is dictated by factors including starting material cost, scalability, required equipment, and environmental considerations.

| Parameter | Route A: Direct Acid Cyclization | Route B: Acyl Chloride Cyclization | Route C: Sandmeyer Reaction |

| Primary Starting Material | 3-(2-Chlorophenyl)propanoic acid | 3-(2-Chlorophenyl)propanoic acid | N-Indan-4-yl-acetamide |

| Key Reagents | PPA, MSA, H₂SO₄, Tb(OTf)₃[2][6] | SOCl₂, AlCl₃[2][5] | KMnO₄, NaNO₂, CuCl[14] |

| Number of Core Steps | 1 | 2 | 3+ |

| Typical Conditions | Harsh (High Temp, Strong Acid)[4] | Mild to Moderate | Multi-step, variable conditions |

| Advantages | Atom economical, one step | High yield, reliable, well-established | Useful for specific precursor availability |

| Disadvantages | Harsh conditions, lower yields[2] | Stoichiometric Lewis acid, corrosive byproducts | Long synthetic route, potential side products |

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. The most direct and industrially viable pathway originates from 3-(2-chlorophenyl)propanoic acid . The two-step conversion of this starting material via its acyl chloride intermediate represents the most robust and high-yielding method, affording excellent control over the intramolecular Friedel-Crafts acylation. While direct cyclization of the carboxylic acid is possible, it often requires harsh conditions that may not be suitable for large-scale production or for sensitive substrates. Alternative routes, such as those employing a late-stage Sandmeyer reaction, provide strategic flexibility but at the cost of a longer synthetic sequence. Ultimately, the selection of the optimal starting material and synthetic route will depend on a careful evaluation of process efficiency, economic viability, and the specific capabilities of the research or manufacturing environment.

References

- 1. This compound | 34911-25-6 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]

- 9. Cas 1643-28-3,3-(2-CHLOROPHENYL)PROPIONIC ACID | lookchem [lookchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

The Indanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its rigid, yet adaptable, framework provides an ideal platform for the design of potent and selective modulators of a wide array of biological targets. This guide offers a comprehensive exploration of the indanone core, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery, with a focus on anticancer, neuroprotective, and anti-inflammatory agents.

The Indanone Scaffold: Structural Features and Synthetic Strategies

The indanone core consists of a benzene ring fused to a five-membered cyclopentanone ring. This unique arrangement imparts a planar and rigid structure, which can be strategically functionalized to achieve specific pharmacological profiles. The most common isomer in medicinal chemistry is 1-indanone, where the carbonyl group is adjacent to the fused benzene ring.

Key Synthetic Methodologies

The construction of the indanone scaffold and its derivatives is primarily achieved through several classical and modern synthetic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.1.1. Friedel-Crafts Acylation: A widely employed method for the synthesis of the basic indanone framework is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids or their corresponding acyl chlorides.[1] This reaction is typically catalyzed by strong acids such as polyphosphoric acid (PPA) or Lewis acids.

1.1.2. Aldol Condensation for 2-Benzylidene-1-indanones: A crucial class of indanone derivatives, the 2-benzylidene-1-indanones, are readily synthesized via a Claisen-Schmidt (aldol) condensation between a 1-indanone and a substituted benzaldehyde.[2] This reaction is typically base-catalyzed and offers a straightforward route to a diverse library of compounds with varying electronic and steric properties on the benzylidene moiety.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives via a base-catalyzed aldol condensation.

Materials:

-

Substituted 1-indanone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Ethanol (solvent)

-

Aqueous sodium hydroxide (20% w/v)

-

Hydrochloric acid (1.0 M)

-

Ice

Procedure:

-

Reaction Setup: Dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the specific substrates.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with 1.0 M hydrochloric acid to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-benzylidene-1-indanone derivative.

Therapeutic Applications of the Indanone Scaffold

The versatility of the indanone scaffold has led to its incorporation into a wide range of therapeutic agents, with notable successes in several key disease areas.

Neurodegenerative Diseases: The Donepezil Story

The most prominent example of an indanone-based drug is Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Donepezil functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients.[4]

The indanone moiety in Donepezil plays a crucial role in its binding to the active site of AChE. The synthesis of Donepezil and its analogs often involves the condensation of a substituted 1-indanone with a piperidine derivative.[5] The structure-activity relationship (SAR) studies of Donepezil analogs have revealed that modifications to both the indanone core and the piperidine ring can significantly impact potency and selectivity.[6][7][8]

Oncology: A Multi-pronged Attack on Cancer

Indanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

2.2.1. Tubulin Polymerization Inhibition: A significant number of 2-benzylidene-1-indanone derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10][11] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] The SAR for this class of compounds is well-defined, with the nature and position of substituents on both the indanone and benzylidene rings playing a critical role in their antitubulin activity.[10]

Table 1: Structure-Activity Relationship of 2-Benzylidene-1-indanones as Tubulin Polymerization Inhibitors

| Compound | R1 (Indanone Ring) | R2 (Benzylidene Ring) | Cell Line | IC50 (µM) | Reference |

| 1 | 4,5,6-trimethoxy | 3,4-methylenedioxy | MCF-7 | 0.01 | [12] |

| 9j | Not specified | Not specified | MCF-7 | 0.01 | [11] |

| (R)-9k | 3-aryl | Not specified | HCT-116 | Sub-micromolar | [9] |

2.2.2. Modulation of Signaling Pathways: Indanone derivatives have also been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[13]

Anti-inflammatory Activity

The indanone scaffold is also a promising platform for the development of novel anti-inflammatory agents. Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[13] The mechanism of action is believed to involve the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Key Signaling Pathways Targeted by Indanone Derivatives

Inhibition of Tubulin Polymerization

Modulation of the NF-κB Signaling Pathway

Future Perspectives and Conclusion

The indanone scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to modulate a diverse range of biological targets make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the design of more potent and selective indanone derivatives, the exploration of novel therapeutic applications, and the development of innovative synthetic methodologies. The use of computational tools, such as molecular docking and QSAR studies, will undoubtedly play an increasingly important role in guiding the design and optimization of the next generation of indanone-based drugs.[14]

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. daneshyari.com [daneshyari.com]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]

A Theoretical Investigation of the Electronic Structure of 7-Chloro-1-indanone: A Computational Chemistry Whitepaper

Abstract

7-Chloro-1-indanone is a key intermediate in the synthesis of various pharmaceutical compounds, including tetracyclic quinoline and quinoxaline carboxamides which function as topoisomerase inhibitors[1]. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential biological interactions. This in-depth technical guide outlines a comprehensive theoretical framework for elucidating the electronic properties of this compound using modern computational chemistry techniques. While direct experimental and theoretical studies on this specific molecule are not extensively documented, this paper synthesizes methodologies from research on analogous substituted indanones to propose a robust computational protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the behavior of similar molecular systems.

Introduction: The Significance of this compound in Medicinal Chemistry

1-Indanone and its derivatives are recognized as valuable scaffolds in drug design due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties[2][3]. The chloro-substituted variant, this compound, serves as a crucial building block in the synthesis of complex therapeutic agents[1]. The position of the chlorine atom on the aromatic ring significantly influences the molecule's electronic distribution, which in turn dictates its chemical reactivity and potential for intermolecular interactions. A thorough understanding of the electronic structure, including the distribution of electron density, the nature of molecular orbitals, and the molecule's spectroscopic characteristics, can provide invaluable insights for the rational design of novel drug candidates.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe these fundamental electronic properties. By leveraging computational models, we can gain a detailed picture of the molecular landscape, guiding further experimental work and accelerating the drug discovery process.

Theoretical Methodology: A Framework for Analysis

To investigate the electronic structure of this compound, a multi-faceted computational approach is proposed, primarily centered around Density Functional Theory (DFT). DFT has proven to be a reliable method for studying the electronic properties of organic molecules, providing a good balance between accuracy and computational cost[4][5].

Computational Protocol

A detailed, step-by-step computational workflow is essential for ensuring the reproducibility and validity of the theoretical results. The following protocol is recommended:

-

Geometry Optimization: The first step involves determining the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and effective choice for this purpose, paired with a suitable basis set such as 6-311G(d,p) to provide a good description of the electronic distribution[6].

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. This serves two critical purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman) of the molecule.

-

Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations can be performed to probe the electronic structure in detail. This includes:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It allows for the examination of hyperconjugative interactions, such as those between the chlorine lone pairs and the aromatic π-system, which can significantly influence reactivity[6][7].

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity[4][8].

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions[5].

-

The logical flow of this experimental workflow is depicted in the diagram below:

Caption: Computational workflow for the theoretical analysis of this compound.

Expected Electronic Structure and Properties

Based on studies of similar substituted indanones, we can anticipate several key features in the electronic structure of this compound.

Molecular Geometry and Stability

The geometry optimization is expected to yield a nearly planar indanone core, with the chlorine atom residing in the plane of the aromatic ring. The bond lengths and angles will be influenced by the electronic effects of the chloro and carbonyl substituents. The calculated thermodynamic properties from the frequency analysis will provide insights into the molecule's stability.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding the molecule's reactivity. For this compound, the HOMO is likely to be localized on the aromatic ring and the chlorine atom, reflecting the electron-donating character of the halogen's lone pairs. The LUMO is expected to be concentrated on the carbonyl group and the adjacent carbon atoms of the five-membered ring, indicating the primary site for nucleophilic attack. The energy of the HOMO-LUMO gap will be a critical parameter, with a smaller gap suggesting higher reactivity.

| Parameter | Expected Value/Localization | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Key indicator of chemical reactivity and stability |

| HOMO Localization | Aromatic ring, Chlorine atom | Electron-rich regions |

| LUMO Localization | Carbonyl group, five-membered ring | Electron-deficient regions |

Charge Distribution and Intermolecular Interactions

The NBO analysis and MEP map will reveal the distribution of charge within the molecule. The electronegative chlorine and oxygen atoms will exhibit negative partial charges, while the carbonyl carbon will be positively charged. These charge distributions are fundamental to understanding how this compound will interact with other molecules, such as biological receptors or other reactants. The MEP map will visually highlight the electron-rich (red/yellow) and electron-poor (blue) regions, providing a predictive tool for non-covalent interactions.

The interplay of these electronic factors can be visualized in the following logical diagram:

References

- 1. This compound | 34911-25-6 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study [mdpi.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Synthesis of 7-Chloro-1-indanone: A Detailed Protocol for Researchers